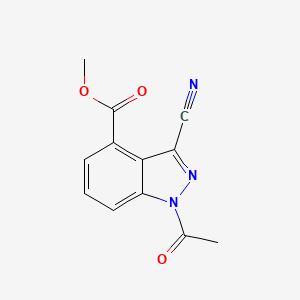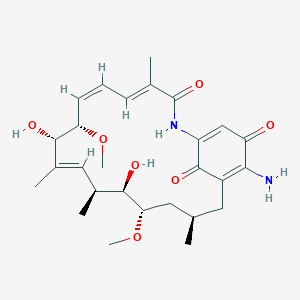
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole is a compound that combines two distinct chemical structures: 2-(4-methylphenyl)acetic acid and 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to first synthesize the 2-(4-methylphenyl)acetic acid component, followed by the formation of the 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and ethanol, with reflux and room temperature conditions being employed at different stages .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as alkali metal halides and phase transfer catalysts can be used to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethanol, and thionyl chloride. Reaction conditions vary, with some reactions requiring reflux while others proceed at room temperature .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: These compounds share some structural similarities with oxadiazoles and have diverse biological activities.
Indoles: Indole derivatives are known for their wide range of biological and clinical applications.
Uniqueness
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole is unique due to its combination of the 2-(4-methylphenyl)acetic acid and 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H23N3O3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H10O2.C8H13N3O/c1-7-2-4-8(5-3-7)6-9(10)11;1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,10,11);7,9H,2-5H2,1H3 |
InChI-Schlüssel |
UXSDFIQGRLIXOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)O.CC1=NOC(=N1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)


![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)



![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)


